![molecular formula C6H11Cl2N3 B576031 5,6,7,8-四氢咪唑并[1,5-a]嘧啶二盐酸盐 CAS No. 165894-10-0](/img/structure/B576031.png)

5,6,7,8-四氢咪唑并[1,5-a]嘧啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

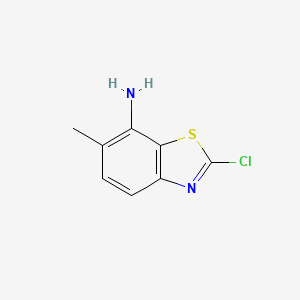

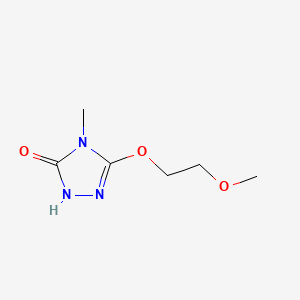

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the CAS Number: 165894-10-0 . It has a molecular weight of 196.08 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride . The InChI code is 1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.08 . The compound should be stored in an inert atmosphere at room temperature .科学研究应用

Pharmaceutical Research: KRAS G12C Inhibitors

This compound has been identified as a potential inhibitor for the KRAS G12C mutation, which is significant in the development of targeted antitumor agents . The inhibition of KRAS G12C can lead to the suppression of cancer cell growth, making it a promising avenue for cancer therapy research.

Material Science: Optoelectronic Devices

In the field of material science, derivatives of imidazo[1,5-a]pyrazine are being explored for their potential in optoelectronic devices . Their unique electronic properties could be harnessed for developing advanced materials with specific light-emitting or conducting capabilities.

Analytical Chemistry: Sensors

The luminescent properties of imidazo[1,5-a]pyrazine derivatives make them suitable for use in sensors . These compounds can be used to detect the presence of various substances, potentially leading to advancements in environmental monitoring and diagnostic assays.

Drug Development: Anticancer Drugs

Research into imidazo[1,5-a]pyrazine derivatives has shown promise in the development of new anticancer drugs . Their ability to interact with biological targets can be leveraged to design compounds that can selectively kill cancer cells.

Biological Imaging: Emitters for Confocal Microscopy

The compound’s derivatives are being investigated as potential emitters for confocal microscopy and imaging . Their luminescent properties could improve the resolution and sensitivity of imaging techniques used in biological research.

Organic Synthesis: Versatile Scaffold

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis, providing a framework upon which various functional groups can be added to create complex molecules . This versatility is crucial for the synthesis of a wide range of organic compounds.

Chemical Synthesis: Building Blocks

The compound serves as a building block in chemical synthesis, enabling the construction of more complex chemical structures . Its reactivity allows for the formation of various bonds, making it a valuable tool in synthetic chemistry.

Pharmacology: Biological Activity Studies

Imidazo[1,5-a]pyrazine derivatives are studied for their multifarious biological activities . This includes exploring their potential therapeutic effects and understanding their pharmacokinetics and pharmacodynamics.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHBJMRXMFIYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720999 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165894-10-0 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B575956.png)